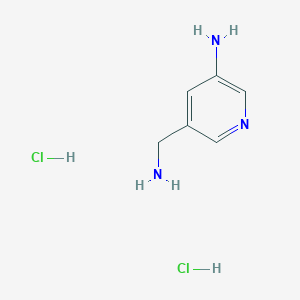

5-(Aminomethyl)pyridin-3-amine dihydrochloride

Description

BenchChem offers high-quality 5-(Aminomethyl)pyridin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)pyridin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRUPLWVGMRCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-(Aminomethyl)pyridin-3-amine dihydrochloride chemical properties and spectra"

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-3-amine Dihydrochloride

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding through its nitrogen atom, and capacity to serve as a bioisostere for other aromatic systems make it a cornerstone of molecular design.[1][3] Within this class, 5-(Aminomethyl)pyridin-3-amine dihydrochloride emerges as a compound of significant interest. This molecule is a bifunctional heterocyclic building block, featuring a pyridine core substituted with a primary amino group at the 3-position and an aminomethyl group at the 5-position.[4]

The presence of two distinct amino functionalities offers multiple sites for chemical modification, rendering it a highly versatile intermediate for constructing complex molecular architectures.[4][5] The dihydrochloride salt form enhances its aqueous solubility and stability, crucial properties for handling, formulation, and biological testing.[4] This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, and key analytical methodologies, offering researchers and drug development professionals a comprehensive resource for its application.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development. The key physicochemical data for 5-(Aminomethyl)pyridin-3-amine dihydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59237-41-1 | [4][6] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [4][6] |

| Molecular Weight | 196.07 g/mol | [4][7] |

| IUPAC Name | 5-(aminomethyl)pyridin-3-amine;dihydrochloride | [4] |

| SMILES | NCC1=CN=CC(N)=C1.[H]Cl.[H]Cl | [4][6] |

| InChI Key | UPRUPLWVGMRCML-UHFFFAOYSA-N | [4][7] |

| Appearance | Predicted to be a solid (crystalline powder) | N/A |

| Solubility | Predicted high water solubility | [4] |

| Storage | Store at room temperature under an inert atmosphere | [6][8] |

| Purity | Typically ≥95% | [7] |

Part 2: Spectroscopic Profile and Structural Elucidation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For 5-(Aminomethyl)pyridin-3-amine dihydrochloride, typically analyzed in a solvent like DMSO-d₆ or D₂O, the spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons.

-

Aromatic Protons (δ 8.0 - 8.5 ppm): The protons on the pyridine ring are significantly deshielded due to the ring's aromaticity and the electron-withdrawing effect of the protonated nitrogen atom. Signals in this region are characteristic of pyridinium protons.[4]

-

Methylene Protons (-CH₂-) (δ ~4.0 ppm): The two protons of the aminomethyl group are expected to appear as a singlet, shifted downfield due to the adjacent ammonium group.

-

Amine/Ammonium Protons (-NH₂ / -NH₃⁺) (Variable): The signals for the protons on the nitrogen atoms are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature. In the dihydrochloride salt, these will exist as ammonium protons (-NH₃⁺).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by vibrations from its amine/ammonium and aromatic functionalities.

-

N-H Stretching (3300–3500 cm⁻¹): This region will likely show broad and strong absorption bands characteristic of the N-H stretching vibrations within the primary ammonium groups (-NH₃⁺).[4][9]

-

C-H Stretching (~3000-3100 cm⁻¹): Aromatic C-H stretching vibrations from the pyridine ring typically appear in this region.

-

N-H Bending (~1600 cm⁻¹): The scissoring vibration of the NH₂ group (or bending for NH₃⁺) is expected around this wavenumber. This peak can sometimes overlap with the C=C stretching of the ring.[9][10]

-

C=C and C=N Stretching (1450–1600 cm⁻¹): The pyridine ring will exhibit several bands in this fingerprint region corresponding to the stretching vibrations of its carbon-carbon and carbon-nitrogen double bonds.[9][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. For this compound, analysis would typically be performed on the free base (C₆H₉N₃, MW: 123.16 g/mol )[12] generated in the ion source.

-

Molecular Ion Peak (M+H)⁺: In ESI-MS (Electrospray Ionization), the most prominent peak would be the protonated molecular ion at m/z ≈ 124.16.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (NH₃) or the cleavage of the C-C bond adjacent to the ring, leading to fragments that are characteristic of the pyridine core.

Part 3: Synthesis, Reactivity, and Applications

Synthesis Overview

The synthesis of substituted pyridines, particularly those with specific regiochemistry like the 3,5-disubstitution pattern, can be challenging. Direct functionalization of the pyridine ring is often difficult due to its electron-deficient nature.[13] Therefore, the synthesis of 5-(Aminomethyl)pyridin-3-amine typically involves a multi-step sequence starting from a pre-functionalized pyridine derivative.[2] This approach allows for precise control over the placement of the amino and aminomethyl groups.

Chemical Reactivity and Role as an Intermediate

The true value of this compound lies in its role as a versatile chemical intermediate.[4] The two primary amine groups possess different chemical environments, potentially allowing for selective reactions.

-

Nucleophilic Reactions: Both the 3-amino and the 5-aminomethyl groups can act as nucleophiles, enabling reactions such as acylation, alkylation, and condensation to build more complex molecules.

-

Scaffold for Drug Discovery: This molecule serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening. Research has suggested that derivatives of this scaffold may possess biological activities, including potential anticancer effects.[4]

Part 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar aminopyridines provide a strong basis for safe handling protocols.[14][15][16][17]

-

Hazards: Assumed to be hazardous. Causes severe skin and eye irritation or burns.[15] May be harmful if swallowed or inhaled.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[18] Handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][15] It is recommended to store under an inert atmosphere to prevent degradation.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14][16]

Part 5: Experimental Protocol - Purity Assessment by HPLC

A self-validating protocol is crucial for ensuring the quality of any reagent used in research. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this one.[4]

Objective: To determine the purity of a 5-(Aminomethyl)pyridin-3-amine dihydrochloride sample using a gradient reversed-phase HPLC method with UV detection.

Rationale: A reversed-phase C18 column is chosen for its ability to separate polar to moderately non-polar compounds based on hydrophobic interactions.[4] A gradient elution is employed to ensure good resolution of the main peak from any potential impurities with different polarities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the basic amine analytes. UV detection at 254 nm is selected as it is a common wavelength for detecting aromatic compounds like pyridine.[4]

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in deionized water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Filter and degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the compound.

-

Dissolve in Mobile Phase A in a 10 mL volumetric flask to create a stock solution of ~0.5 mg/mL.

-

Further dilute as needed to fall within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Part 6: Visualization of Analytical Workflow

The following diagram illustrates a standard workflow for the quality control and characterization of a newly received batch of 5-(Aminomethyl)pyridin-3-amine dihydrochloride.

Caption: Workflow for Quality Control of 5-(Aminomethyl)pyridin-3-amine 2HCl.

References

- 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1. Benchchem.

- 59237-41-1|5-(Aminomethyl)pyridin-3-amine dihydrochloride|BLD Pharm. BLD Pharm.

- SAFETY DATA SHEET - 3-(Aminomethyl)pyridine. Fisher Scientific.

- SAFETY DATA SHEET - 3-(Aminomethyl)pyridine. Thermo Fisher Scientific.

- 5-(aminomethyl)pyridin-2-amine dihydrochloride. Labsolu.

- SAFETY DATA SHEET - Aldrich - A78209. MilliporeSigma.

- RU2476428C1 - Method of producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride.

- Infrared (IR) Spectroscopy. SlidePlayer.

- 754129-80-1|5-(Aminomethyl)pyridin-3-amine|BLD Pharm. BLD Pharm.

- SAFETY DATA SHEET - 3-Aminopyridine. Fisher Scientific.

- 5-(aminomethyl)-N-(pyridin-2-yl)pyridin-3-amine.

- 1 H NMR spectrum for compound 3 in pyridine-d 5.

- MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Capot Chemical.

- Infrared Spectroscopy. CDN.

- Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI.

- 5-(AMINOMETHYL)PYRIDIN-3-AMINE 2HCL. CymitQuimica.

- 5-Amino-pyridin-3-ol. Chem-Impex.

- 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. ChemicalBook.

- 3-(Aminomethyl)pyridine | 3731-52-0. ChemicalBook.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- 3-Aminopyridine. Grokipedia.

- 5-(Aminomethyl)picolinonitrile|CAS 181130-14-3. Benchchem.

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

- Introduction to IR Spectroscopy - Amines. YouTube.

- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- 3-(aminomethyl)pyridine. Sigma-Aldrich.

- Direct, regioselective access to 3-aminomethyl pyridines. American Chemical Society.

- 3-(Aminomethyl)pyridine. SIELC Technologies.

- 5-(Chloromethyl)pyridin-3-amine hydrochloride|BLD Pharm. BLD Pharm.

- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.

- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.

- Synthesis of 3‐aminomethyl pyridine.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 59237-41-1|5-(Aminomethyl)pyridin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 7. 5-(AMINOMETHYL)PYRIDIN-3-AMINE 2HCL | CymitQuimica [cymitquimica.com]

- 8. labsolu.ca [labsolu.ca]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. m.youtube.com [m.youtube.com]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. 3-(aminomethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 13. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. grokipedia.com [grokipedia.com]

- 18. capotchem.com [capotchem.com]

Introduction: The Genesis of a Privileged Scaffold

An In-depth Technical Guide to the Early Studies of Aminomethylpyridine Derivatives

In the vast lexicon of heterocyclic chemistry, the pyridine ring stands as a cornerstone, a six-membered aromatic heterocycle whose utility pervades materials science, catalysis, and, most notably, drug discovery. The introduction of an aminomethyl substituent (-CH₂NH₂) onto this ring gives rise to the aminomethylpyridine isomers—a class of compounds that marries the aromatic, electron-withdrawing nature of the pyridine core with the nucleophilic and coordinating capabilities of a primary aliphatic amine. This seemingly simple combination creates a molecular entity of profound versatility, a "privileged scaffold" that has been the subject of intense investigation for decades.

The early studies of these derivatives were not merely academic exercises; they were foundational explorations that unveiled the fundamental reactivity, coordination behavior, and biological potential of this structural motif. For researchers and drug development professionals, understanding this genesis is crucial. It provides context for the evolution of more complex derivatives and illuminates the causal chemistry that underpins their modern applications. This guide delves into the core of these early investigations, moving from foundational synthetic strategies to their initial applications in coordination and medicinal chemistry, providing both the "how" and the "why" that drove the field forward.

Part 1: Foundational Synthetic Methodologies

The accessibility of any chemical scaffold is paramount to its widespread study and application. Early researchers developed several robust and logical pathways to aminomethylpyridines, primarily leveraging readily available pyridine-based precursors. The choice of method was often dictated by the availability of starting materials and the desired substitution pattern on the pyridine ring.

Core Rationale: From Precursor to Product

The primary synthetic challenge lies in the controlled installation of a -CH₂NH₂ group onto the pyridine ring. Early approaches converged on three main strategies, each starting from a different functional group on the pyridine core: a nitrile, a halide, or a carboxylic acid.

Caption: Core early synthetic routes to aminomethylpyridines.

Method 1: Catalytic Hydrogenation of Cyanopyridines

One of the most direct and widely adopted early methods was the reduction of a cyanopyridine (pyridyl nitrile). The cyano group serves as a masked aminomethyl group, and its reduction provides a clean route to the desired primary amine.

-

Causality of Experimental Choice: Cyanopyridines were accessible starting materials, often prepared from the corresponding halopyridines. Catalytic hydrogenation was, and remains, an industrially scalable and efficient method for nitrile reduction, typically affording high yields with minimal side products. The choice of catalyst (e.g., Palladium, Platinum, or Raney Nickel) and solvent could be tuned to optimize the reaction for specific substrates.[1]

This protocol is a representative example of the catalytic hydrogenation of a cyanopyridine.

Materials:

-

2-Cyanopyridine

-

Ethanol (anhydrous)

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen Gas (H₂)

-

High-Pressure Reactor (e.g., Parr Hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, dissolve 2-cyanopyridine (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.5 M.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Self-Validation Check: The catalyst is pyrophoric and should be handled with care, preferably as a wet paste.

-

Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction: Begin vigorous stirring and heat the mixture to a moderate temperature (e.g., 40-50 °C). The reaction progress can be monitored by the cessation of hydrogen uptake. Expert Insight: Monitoring H₂ consumption provides a real-time, non-invasive measure of reaction completion, a hallmark of a self-validating system.

-

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-aminomethylpyridine. The product can be further purified by vacuum distillation if necessary.

Part 2: Early Explorations in Coordination Chemistry

The dual functionality of aminomethylpyridines made them immediately attractive targets for coordination chemists. The pyridine nitrogen and the primary amine nitrogen are positioned to act as a bidentate "pincer," capable of chelating to a single metal center.

The Chelate Effect: A Driving Force for Stability

The ability of 2-aminomethylpyridine to form a stable five-membered ring upon coordination with a metal ion is a classic example of the chelate effect. This thermodynamic stabilization, compared to coordination with two separate monodentate ligands (e.g., pyridine and methylamine), was a key insight driving the exploration of these molecules as ligands.[2][3] Early studies focused on transition metals like Nickel(II), Copper(II), and Silver(I), whose coordination geometries and electronic properties were well-understood.[4][5]

Caption: Bidentate coordination of 2-aminomethylpyridine to a metal center (M).

Characterization: Probing the Metal-Ligand Interaction

Early characterization relied on a suite of classical techniques:

-

Infrared (IR) Spectroscopy: Upon coordination, shifts in the N-H stretching and bending frequencies of the amine group, as well as shifts in the pyridine ring vibrations, provided direct evidence of metal-ligand bond formation.

-

UV-Visible Spectroscopy: For transition metal complexes, the coordination environment dictates the energy of d-d electronic transitions. Changes in the absorption spectrum upon ligand binding were used to deduce the geometry of the resulting complex (e.g., octahedral, tetrahedral).[4]

-

Elemental Analysis: Provided the empirical formula, confirming the stoichiometry of the metal-ligand complex.

This protocol is adapted from early studies on the synthesis of bis(aquo)bis(2-picolylamine)nickel(II) dichloride.[4]

Materials:

-

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

-

2-Aminomethylpyridine (2-Picolylamine)

-

Ethanol

-

Diethyl Ether

Procedure:

-

Ligand Solution: Dissolve 2-aminomethylpyridine (2.0 eq) in 10 mL of ethanol.

-

Metal Salt Solution: In a separate flask, dissolve NiCl₂·6H₂O (1.0 eq) in 15 mL of ethanol. This will form a characteristic green solution.

-

Complexation: Add the ethanolic solution of the nickel salt to the ligand solution with stirring. An immediate color change to purple/pink should be observed, indicating complex formation.

-

Precipitation: Continue stirring the solution for 2 hours at room temperature. A pink precipitate will form.

-

Isolation: Collect the solid product by filtration.

-

Recrystallization (Purification): The crude solid can be recrystallized by dissolving it in a minimal amount of hot ethanol and then inducing precipitation by the slow vapor diffusion of diethyl ether into the solution. This process yields well-formed pink crystals suitable for further analysis. Expert Insight: Slow recrystallization not only purifies the compound but can also yield single crystals suitable for X-ray diffraction, the ultimate structural validation.

Characterization Data Summary:

| Analysis Technique | Observation | Interpretation |

| Visual | Formation of a pink crystalline solid from a green solution. | Change in the coordination sphere of the Ni(II) ion from hexaaqua to a picolylamine-containing complex. |

| IR Spectroscopy | Broad peak ~3250 cm⁻¹ (O-H stretch), sharp peaks ~3100 cm⁻¹ (N-H stretch), peak ~1600 cm⁻¹ (C=N stretch). | Confirms the presence of coordinated water, the amine group of the ligand, and the pyridine ring. |

| UV-Vis (in water) | Absorption maxima characteristic of an octahedral Ni(II) center. | Suggests a pseudo-octahedral geometry, likely [Ni(picolylamine)₂(H₂O)₂]²⁺, in aqueous solution.[4] |

| Elemental Analysis | C, H, N, and Ni content matches the calculated values for C₁₂H₂₀N₄O₂NiCl₂. | Confirms the stoichiometry of the isolated complex. |

Part 3: Initial Forays into Biological Activity

With robust synthetic routes established and a fundamental understanding of their chemical properties, researchers began to explore the biological potential of aminomethylpyridine derivatives. The pyridine ring was already recognized as a key component in many natural products and pharmaceuticals, and its combination with a primary amine offered a new vector for biological interactions.

Rationale: A Scaffold for Bio-interaction

The aminomethylpyridine core presents several features that make it attractive for interacting with biological macromolecules like enzymes and receptors:

-

Hydrogen Bonding: The primary amine is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.

-

Ionic Interactions: The basic amine group is typically protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein active site.

-

Aromatic Interactions: The pyridine ring can engage in π-π stacking or hydrophobic interactions.

These properties led to the early screening of aminomethylpyridine derivatives across a wide range of biological targets, revealing activities such as antifungal, insecticidal, and enzyme inhibition.[6][7]

Caption: Hypothetical pharmacophore for aminomethylpyridine derivatives.

Workflow for Early Biological Screening

The initial investigation into the biological effects of these novel compounds followed a logical, multi-step workflow.

Caption: General workflow for early-stage biological evaluation.

An example of this is the early work on cholinesterase inhibitors, where the aminomethylpyridine scaffold served as a novel backbone to probe the active site of the acetylcholinesterase (AChE) enzyme.[8] Researchers would synthesize a small library of derivatives, varying the substitution on the pyridine ring or the amine, and then screen them for their ability to inhibit the enzyme's activity, typically measured by a colorimetric assay. This foundational work demonstrated the potential of these compounds to interact specifically and potently with biologically relevant targets.

Conclusion and Outlook

The early studies of aminomethylpyridine derivatives were characterized by methodical synthesis, fundamental physicochemical characterization, and broad exploratory screening. Researchers established efficient and logical routes to these compounds, primarily through the reduction of cyanopyridines. They quickly recognized and systematically studied their potent ability to act as bidentate ligands, forming stable complexes with a variety of metals. This understanding of their fundamental chemical nature provided the logical impetus to explore their biological activities. The discovery of a wide range of effects, from enzyme inhibition to antifungal properties, validated the aminomethylpyridine core as a privileged scaffold. This pioneering work laid the essential groundwork upon which decades of subsequent research in drug development, catalysis, and materials science have been built, demonstrating the enduring value of understanding the origins of a versatile chemical class.

References

-

Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications, 53(13), 1993-1996. [Link]

-

Wang, B. L., et al. (2020). Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Molecules, 25(15), 3452. [Link]

-

Taillefer, M., et al. (2005). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (32), 4060-4062. [Link]

-

Kazemi, S., & Golchoubian, H. (2020). Structure and Chromotropic Properties of 2-Picolylamine-Ni(II) Complex. Inorganic Chemistry Research, 4(1), 76-85. [Link]

-

Ahmadi, A., et al. (2018). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Heterocyclic Chemistry, 55(1), 1-8. [Link]

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(6), 7032-7044. [Link]

-

Schenone, S., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry, 53(21), 7864-7875. [Link]

-

Venkataraman, D., et al. (2003). Variability in the Structures of [4-(Aminomethyl)pyridine]silver(I) Complexes through Effects of Ligand Ratio, Anion, Hydrogen Bonding, and π-Stacking. Inorganic Chemistry, 42(18), 5607-5617. [Link]

- Khan, M. A., & Al-Thofail, F. A. (1987). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Die Pharmazie, 42(8), 555-556.

-

2-Picolylamine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

- Kempe, R. (1998).

-

Sharma, V., & Kumar, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 22-31. [Link]

-

Housecroft, C. E. (2019). What's in a Name?—A Short History of Coordination Chemistry from Then to Now. Molecules, 24(9), 1769. [Link]

Sources

- 1. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 2. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]

- 3. What’s in a Name?—A Short History of Coordination Chemistry from Then to Now [mdpi.com]

- 4. inorgchemres.org [inorgchemres.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

Introduction: The Ubiquity and Significance of the Pyridine Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyridine Compounds

The pyridine ring, a six-membered heteroaromatic nucleus, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] Its prevalence is remarkable, forming the core structure of numerous natural products, including alkaloids like nicotine and essential vitamins such as niacin and pyridoxine.[1][3] In the pharmaceutical realm, this scaffold is a privileged structure, integral to a vast array of FDA-approved drugs with diverse therapeutic applications, from the anti-ulcer medication esomeprazole (Nexium) to the kinase inhibitor imatinib used in cancer therapy.[1][4] An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant portion targeting cancer and central nervous system disorders.[4][5]

The value of the pyridine moiety stems from a unique combination of properties. Its nitrogen atom can act as a hydrogen bond acceptor, and its basicity, solubility, and stability make it a versatile pharmacophore.[1] These characteristics allow it to serve as a bioisostere for amides and other nitrogen-containing heterocycles, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] However, the very electronic nature that makes it valuable also presents significant synthetic challenges. The electron-deficient character of the pyridine ring and the coordinating power of the nitrogen atom make its direct and selective functionalization a complex task.[6][7][8] This guide, intended for researchers and drug development professionals, provides a technical overview of modern strategies to overcome these challenges, detailing both the de novo construction of the pyridine core and the late-stage functionalization of existing rings.

Section 1: Strategic Approaches to Pyridine Synthesis

The synthesis of novel pyridine derivatives can be broadly categorized into two strategic workflows: de novo synthesis, which involves constructing the heterocyclic ring from acyclic precursors, and post-functionalization, where an existing pyridine ring is modified. The choice between these strategies is a critical decision in the discovery process, dictated by the desired substitution pattern, the availability of starting materials, and the stage of the drug discovery campaign.

Library Design and High-Throughput Screening (HTS)

Modern drug discovery often begins with in silico methods, where computational tools are used to design libraries of compounds with a higher probability of interacting with a biological target. [9][10][11]These designs then guide the synthetic chemist. Methodologies like multicomponent reactions and parallel synthesis are then employed to rapidly create a physical library of diverse pyridine derivatives.

This library is then subjected to High-Throughput Screening (HTS), a process that uses automation to test thousands of compounds simultaneously against a specific biological target. [12]The goal of HTS is to identify "primary hits"—compounds that show activity in the initial screen.

The Imperative of Characterization and Validation

A primary hit from an HTS campaign is not a validated compound. Rigorous validation is essential to eliminate false positives and ensure that the observed biological activity is real and attributable to the synthesized molecule. [12]This is a self-validating process where the structural integrity of the compound must be unequivocally confirmed.

The following analytical techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise structure and connectivity of the molecule. [2][13]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [2][14]* Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. [2][13]* Elemental Analysis: Confirms the percentage composition of C, H, and N, providing a crucial check on the molecular formula. [2][14]* Single-Crystal X-ray Diffraction (SCXRD): When suitable crystals can be obtained, this technique provides the unambiguous, three-dimensional structure of the molecule. [2] A compound is only considered validated when its identity and purity are confirmed by a consistent and logical agreement across these orthogonal analytical methods.

Section 3: A Validated Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition

To illustrate the practical application of modern synthetic methods, this section provides a detailed protocol for the synthesis of a multi-substituted pyridine via a cobalt-catalyzed [2+2+2] cycloaddition, a method noted for its efficiency and atom economy. [15] Objective: To synthesize a 2,3,4,6-tetrasubstituted pyridine from a diyne and a nitrile.

Causality of Choices:

-

Catalyst: A cobalt(I) complex is chosen for its high activity and lower cost compared to precious metals like rhodium or iridium. [15]* Solvent: A non-coordinating, anhydrous solvent like toluene or THF is used to prevent interference with the catalytic cycle.

-

Inert Atmosphere: The reaction is run under an inert atmosphere (N₂ or Ar) because the cobalt catalyst and intermediates can be sensitive to oxygen and moisture.

Detailed Step-by-Step Methodology:

-

Preparation (Glassware and Reagents):

-

All glassware (a Schlenk flask, condenser, magnetic stir bar) must be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or argon.

-

The chosen solvent (e.g., toluene) must be anhydrous, typically obtained from a solvent purification system or by distillation over a suitable drying agent.

-

All reagents (diyne, nitrile, cobalt catalyst) should be handled under an inert atmosphere.

-

-

Reaction Setup:

-

To the flame-dried Schlenk flask, add the cobalt catalyst (e.g., CoBr₂(dppe), 5 mol%).

-

Add the diyne substrate (1.0 eq).

-

Add the nitrile substrate (1.2 eq). The slight excess of nitrile ensures complete consumption of the more valuable diyne.

-

Seal the flask with a septum and purge with nitrogen for 10-15 minutes.

-

Using a syringe, add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the diyne).

-

-

Reaction Execution:

-

Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C).

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting diyne), remove the flask from the oil bath and allow it to cool to room temperature.

-

Concentrate the reaction mixture in vacuo using a rotary evaporator.

-

The crude residue is then purified by column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexanes) must be determined by TLC analysis.

-

Combine the fractions containing the pure product and concentrate in vacuo to yield the final pyridine compound.

-

-

Validation and Characterization:

-

Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the synthesized pyridine.

-

Compare the obtained data with expected values. The final product should be a solid or oil of >95% purity.

-

Section 4: Lead Optimization and Future Outlook

The discovery of a validated hit is not the end of the journey. The subsequent lead optimization phase involves fine-tuning the molecule's structure to improve its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties while minimizing toxicity. [16][17][18]Computational ADME prediction and in vitro assays are critical at this stage. [17][18]The synthetic strategies discussed, particularly late-stage C-H functionalization, are invaluable for this process, enabling targeted modifications to the pyridine scaffold.

The field of pyridine synthesis continues to evolve rapidly. The development of more sustainable and efficient catalytic systems, the expansion of the C-H functionalization toolbox to new positions and with greater functional group tolerance, and the integration of machine learning with computational design will undoubtedly accelerate the discovery of the next generation of pyridine-based therapeutics. [19][20]

References

- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).

- Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Rings in Synthesis. Benchchem.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Pyridine Ring Synthesis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- C-H Functionalization of Pyridines. ResearchGate.

- Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate.

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Source Not Available].

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH.

- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.

- Metal-catalysed Pyridine Ring Synthesis. Wordpress.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate.

- C-H Functionalization of Pyridines. CoLab.

- Pyridine synthesis. Organic Chemistry Portal.

- Recent Developments in the Synthesis and Applications of Pyridines. Elsevier.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH.

- Pyridine CH functionalization. Slideshare.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.

- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH.

- Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. [Source Not Available].

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

- Synthesis, characterisation, biological and theoretical studies of novel pyridine deriv

- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.

- Synthesis of multisubstituted pyridines. PubMed.

- A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. Scilit.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Synthesis of Multisubstituted Pyridines. Organic Letters - ACS Publications.

- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

- Few examples of approved drugs containing a pyridine unit. ResearchGate.

- Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine deriv

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH.

- Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. ResearchGate.

- Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science.

- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.

- Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PubMed.

- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.

- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central.

- High-Throughput Screening. Sigma-Aldrich.

- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis.

- A Researcher's Guide to the Validation of High-Throughput Screening Assays for 3-((benzylthio)methyl)pyridine Derivatives. Benchchem.

- Modelling toxicity biologically active derivatives amides of pyridine carboxylic acids. [Source Not Available].

- Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications.

- Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI.

- Unleashing high-throughput reaction screening. Unchained Labs.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C-H Functionalization of Pyridines | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. bcc.bas.bg [bcc.bas.bg]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 20. semanticscholar.org [semanticscholar.org]

Spectroscopic Characterization of 5-(Aminomethyl)pyridin-3-amine dihydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(Aminomethyl)pyridin-3-amine dihydrochloride, a key intermediate in pharmaceutical research and development. While direct, publicly available experimental spectra for this specific salt are limited, this document synthesizes expected spectroscopic data based on the compound's structure and analysis of related aminopyridine derivatives. It offers researchers, scientists, and drug development professionals a detailed framework for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure data integrity and accurate structural elucidation.

Introduction: The Structural Significance of 5-(Aminomethyl)pyridin-3-amine dihydrochloride

5-(Aminomethyl)pyridin-3-amine is a versatile bifunctional molecule featuring a pyridine ring substituted with both a primary aromatic amine and an aminomethyl group.[1][2] This unique arrangement of basic centers and reactive sites makes it a valuable building block in the synthesis of complex bioactive molecules.[2] The dihydrochloride salt form ensures stability and enhances solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of 5-(Aminomethyl)pyridin-3-amine dihydrochloride before its use in synthetic pathways. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—providing expected data, interpretation strategies, and detailed experimental protocols tailored for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for unambiguously determining the carbon-hydrogen framework of 5-(Aminomethyl)pyridin-3-amine dihydrochloride. Due to the presence of two primary amine groups and the pyridine nitrogen, the molecule's protonation state, dictated by the dihydrochloride form, significantly influences the chemical shifts, especially of the aromatic protons.

Expected ¹H NMR Spectral Data

In a typical deuterated solvent like D₂O (to exchange labile N-H protons) or DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons and the methylene protons of the aminomethyl group. The protonation of the pyridine nitrogen and the amine groups will cause a significant downfield shift of the ring protons into the δ 8.2–8.5 ppm region.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for 5-(Aminomethyl)pyridin-3-amine dihydrochloride

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| H-2 | ~8.5 | s (singlet) | Proton adjacent to the ring nitrogen and between two substituents. |

| H-4 | ~8.3 | s (singlet) | Proton between the two substituents. |

| H-6 | ~8.4 | s (singlet) | Proton adjacent to the ring nitrogen. |

| -CH₂- | ~4.2 | s (singlet) | Methylene protons of the aminomethyl group. |

| -NH₂ / -NH₃⁺ | Variable | br s (broad singlet) | Chemical shift and visibility are dependent on solvent and concentration. Often exchanges with D₂O. |

Causality: The electron-withdrawing effect of the protonated pyridine nitrogen deshields the adjacent protons (H-2, H-6), shifting them downfield. The substitution pattern leads to simplified singlet multiplicities for the aromatic protons, assuming minimal long-range coupling.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum, including DEPT-135 experiments, is crucial for confirming the number and type of carbon atoms. High-resolution ¹³C NMR is recommended to distinguish between the CH and CH₂ groups.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for 5-(Aminomethyl)pyridin-3-amine dihydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ) | DEPT-135 |

| C-2 | ~145 | CH |

| C-3 | ~148 | C (quaternary) |

| C-4 | ~138 | CH |

| C-5 | ~135 | C (quaternary) |

| C-6 | ~147 | CH |

| -CH₂- | ~45 | CH₂ |

Advanced NMR Techniques for Full Assignment

For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments are indispensable.[1]

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. In this molecule, it would primarily confirm the absence of coupling between the singlet aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming the assignments made in Tables 1 and 2.

NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of 5-(Aminomethyl)pyridin-3-amine dihydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition (Optional but Recommended): Run standard COSY and HSQC experiments to confirm structural assignments.

-

Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the N-H bonds of the amine and ammonium groups, as well as vibrations from the pyridine ring.

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹) for 5-(Aminomethyl)pyridin-3-amine dihydrochloride

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Notes |

| N-H (Ammonium) | 3200-2800 | Stretching | Broad bands resulting from the -NH₃⁺ groups. |

| N-H (Aromatic Amine) | 3500-3300 | Stretching | Asymmetric and symmetric stretches.[1][3] |

| C-H (Aromatic) | 3100-3000 | Stretching | Sharp, medium-intensity bands. |

| C-H (Aliphatic) | 3000-2850 | Stretching | Absorptions from the -CH₂- group. |

| N-H | 1650-1580 | Bending (Scissoring) | Characteristic for primary amines.[3] |

| C=C, C=N (Aromatic) | 1600-1450 | Ring Stretching | Multiple bands characteristic of the pyridine ring. |

Causality: The formation of the dihydrochloride salt will lead to broad and complex "ammonium" bands in the N-H stretching region, which may obscure other features.[4] The presence of two primary amine groups will give rise to characteristic N-H stretching and bending vibrations.[3]

IR Spectroscopy Experimental Protocol

-

Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or by using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.[5]

-

Data Analysis: Identify and label the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. For the dihydrochloride salt, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data

-

Molecular Ion: The analysis is expected to show a prominent ion corresponding to the free base form of the molecule ([M+H]⁺), where M is the mass of 5-(Aminomethyl)pyridin-3-amine. The molecular weight of the free base (C₆H₉N₃) is 123.16 g/mol . Therefore, the expected [M+H]⁺ peak would be at m/z 124.17.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of ammonia (NH₃) from the aminomethyl group or the aromatic amine, and cleavage of the C-C bond between the pyridine ring and the methylene group.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion Identity |

| 124.17 | [C₆H₉N₃ + H]⁺ (Protonated molecular ion) |

| 107.14 | [M+H - NH₃]⁺ |

| 94.12 | [M+H - CH₂NH₂]⁺ |

Mass Spectrometry Experimental Workflow

The following diagram illustrates a typical workflow for acquiring ESI-MS data.

Caption: Workflow for ESI-MS Analysis.

Integrated Spectroscopic Analysis Workflow

A robust analytical approach involves integrating data from all three techniques to build a cohesive and validated structural confirmation.

Caption: Integrated Spectroscopic Data Workflow.

Conclusion

The spectroscopic characterization of 5-(Aminomethyl)pyridin-3-amine dihydrochloride requires a multi-faceted approach. While this guide provides a robust framework based on predicted data and established principles, researchers should perform these analyses to generate experimental data for their specific batches. The integration of NMR, IR, and MS data, guided by the protocols and workflows outlined herein, will ensure the unambiguous structural confirmation and purity assessment of this important chemical intermediate, thereby upholding the principles of scientific integrity and enabling the successful advancement of research and development projects.

References

- Benchchem. (n.d.). 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1.

- ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.

- MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives.

- Benchchem. (n.d.). 5-(Aminomethyl)picolinonitrile | CAS 181130-14-3.

- Thermo Fisher Scientific. (n.d.). 3-(Aminomethyl)pyridine, 98+%.

- IUCr Journals. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.

- Scientific Research Publishing. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes.

- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.

- ChemicalBook. (n.d.). 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.

- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- Illinois State University. (2015). Infrared Spectroscopy.

- CDN. (n.d.). Infrared Spectroscopy.

- Unknown Source. (n.d.). Infrared (IR) Spectroscopy.

Sources

An In-depth Technical Guide to 5-(4-Bromobenzyl)-1,3-thiazol-2-amine Hydrochloride

A Note on Chemical Identification: Initial searches for CAS number 59237-41-1 revealed conflicting information, with some databases associating it with 5-(Aminomethyl)pyridin-3-amine dihydrochloride. However, significant literature and supplier information point towards a strong interest in 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride. This guide will focus on the latter compound due to the availability of more extensive scientific data. Researchers are advised to verify the specific compound of interest for their application.

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic motif is present in numerous FDA-approved drugs and serves as a privileged structure in the design of novel therapeutic agents. The introduction of a 4-bromobenzyl substituent at the 5-position of the thiazole ring offers a strategic handle for further chemical modifications, enabling the exploration of a broad chemical space to optimize pharmacological properties. This guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and the known biological potential of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂S | PubChem[1] |

| Molecular Weight | 269.16 g/mol | PubChem[1] |

| Exact Mass | 267.96698 Da | PubChem[1] |

| IUPAC Name | 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | PubChem[1] |

| XLogP3-AA (Computed) | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 67.2 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Spectral Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromobenzyl group, typically as two doublets in the aromatic region (δ 7.0-7.6 ppm). The methylene protons of the benzyl group would likely appear as a singlet around δ 4.0-4.5 ppm. The proton on the thiazole ring is expected to resonate as a singlet, and the protons of the amino group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the 4-bromobenzyl ring, the methylene carbon, and the carbons of the thiazole ring. The carbon attached to the bromine atom would be in the range of δ 120-125 ppm, while the other aromatic carbons would appear between δ 128-140 ppm. The thiazole ring carbons would have characteristic shifts, with the C=N carbon appearing downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The C=N stretching of the thiazole ring is expected in the region of 1600-1650 cm⁻¹. The C-Br stretching frequency will be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (269.16 m/z) and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks).

Synthesis Protocol: A Representative Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis. The following is a representative, step-by-step methodology for the synthesis of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride. This protocol is based on established methods for similar compounds and may require optimization for specific laboratory conditions.[2]

Step 1: Halogenation of the Ketone

-

To a solution of 1-(4-bromophenyl)propan-2-one in a suitable solvent such as diethyl ether or chloroform, add an equimolar amount of bromine dropwise at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the crude α-haloketone, 1-bromo-1-(4-bromophenyl)propan-2-one.

Step 2: Cyclocondensation with Thiourea

-

Dissolve the crude α-haloketone in ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the hydrobromide salt of the 2-aminothiazole derivative.

Step 3: Conversion to Hydrochloride Salt and Purification

-

Filter the precipitate and wash with cold ethanol.

-

To obtain the free base, the hydrobromide salt can be neutralized with a base like sodium bicarbonate.

-

The free base can then be dissolved in a suitable solvent and treated with ethereal HCl to precipitate the desired 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride.

-

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: Potential biological activities of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-(4-Bromobenzyl)-1,3-thiazol-2-amine hydrochloride is a valuable building block for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Its chemical structure offers multiple points for modification, allowing for the fine-tuning of its biological activity. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field of drug discovery and development.

References

-

PubChem. 5-(4-Bromobenzyl)-1,3-thiazol-2-amine. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Thiazole Compounds by Microwave Irradiation. [Link]

-

International Journal of Chemical Studies. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]

-

MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

PubMed Central. The Thiazole Ring—A Biologically Active Scaffold. [Link]

-

Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

-

Niner Commons. Synthesis of Asymmetric Thiazolo[5,4-d] Thiazole Derivatives for Molecular Sensing. [Link]

-

Chemical Reviews. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

Sources

An In-Depth Technical Guide to the Initial Pharmacological Profiling of Aminomethyl Pyridines

This guide provides a comprehensive framework for the initial pharmacological evaluation of novel aminomethyl pyridine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the early stages of discovering and characterizing new chemical entities. The methodologies outlined herein are grounded in established principles of pharmacology and are intended to provide a robust and efficient path to understanding the biological activity and therapeutic potential of this important class of compounds.

The pyridine scaffold is a ubiquitous feature in many clinically successful drugs, valued for its ability to engage in a wide range of biological interactions.[1] The incorporation of an aminomethyl group can further enhance a molecule's pharmacological properties by introducing a basic center, which can be crucial for target engagement and can influence physicochemical properties like solubility.[1][2] Aminomethyl pyridine derivatives have demonstrated a wide array of biological activities, including anticonvulsant, anticancer, antibacterial, and antifungal properties.[3][4]

This guide will navigate the user through a logical sequence of in vitro and in vivo assays, commencing with broad screening to identify primary biological targets and culminating in preliminary pharmacokinetic and safety assessments. Each section is designed to build upon the last, providing a cascading flow of information that will enable informed decision-making throughout the early drug discovery process.

Part 1: Primary Target Identification and In Vitro Characterization

The initial phase of pharmacological profiling aims to identify the primary molecular targets of the aminomethyl pyridine compounds and to quantify their interaction. This is typically achieved through a combination of broad-based screening and more focused, target-specific assays.

Broad-Based Phenotypic Screening

For novel aminomethyl pyridine derivatives with unknown mechanisms of action, a phenotypic screen can provide valuable initial insights into their biological effects. Cell-based assays are instrumental in this phase, offering a holistic view of a compound's impact on cellular processes.[5][6]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, A549 for lung, Huh-7 for liver) to assess the breadth of antiproliferative activity.[7][8]

-

Compound Treatment: Plate cells in 96- or 384-well microplates and treat with a concentration range of the aminomethyl pyridine compounds (e.g., 0.1 nM to 100 µM) for 48-72 hours.

-

Cell Staining: Following treatment, fix and stain the cells with a cocktail of fluorescent dyes that label key cellular compartments such as the nucleus (e.g., Hoechst 33342), cytoplasm, mitochondria, and cytoskeleton. This "cell painting" approach allows for the extraction of a rich set of morphological features.[5][9]

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Data Analysis: Utilize image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size and shape, mitochondrial texture, cytoskeletal arrangement). Compare the phenotypic profiles of the test compounds to those of reference compounds with known mechanisms of action to generate hypotheses about the primary target.

Targeted Radioligand Binding Assays

Based on structural similarities to known pharmacophores or initial screening hits, targeted binding assays can be employed to determine if the aminomethyl pyridine derivatives interact with specific receptors, ion channels, or enzymes. Radioligand binding assays are a sensitive and quantitative method for this purpose.

Experimental Protocol: Radioligand Binding Assay for GABAA Receptor Modulation

Given that some pyridine derivatives are known to modulate GABA-A receptors, this is a logical starting point for many aminomethyl pyridines.[10][11][12][13]

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the GABAA receptor subtype of interest (e.g., α1β2γ2).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a known radioligand for the GABAA receptor (e.g., [3H]-Flunitrazepam for the benzodiazepine site) and a range of concentrations of the aminomethyl pyridine test compound.

-

Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value provides an indication of the compound's binding affinity for the receptor.

Data Presentation: Sample Binding Affinity Data

| Compound ID | Target | Radioligand | IC50 (nM) |

| AMP-001 | GABAA (α1β2γ2) | [3H]-Flunitrazepam | 85 |

| AMP-002 | GABAA (α1β2γ2) | [3H]-Flunitrazepam | >10,000 |

| AMP-003 | GABAA (α1β2γ2) | [3H]-Flunitrazepam | 150 |

Functional Assays

Following the identification of a potential molecular target, it is crucial to determine whether the compound acts as an agonist, antagonist, or modulator of that target's function. Cell-based functional assays are essential for this characterization.[14]

Experimental Protocol: FLIPR-Based Calcium Flux Assay for Muscarinic M3 Receptors

Muscarinic acetylcholine receptors are another potential target class for pyridine-containing molecules.[15][16][17][18][19]

-

Cell Culture: Culture a cell line stably expressing the human muscarinic M3 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the aminomethyl pyridine compounds to the cells at various concentrations using a Fluorometric Imaging Plate Reader (FLIPR).

-

Agonist/Antagonist Mode:

-

Agonist Mode: Measure the increase in intracellular calcium following the addition of the test compound.

-

Antagonist Mode: Pre-incubate the cells with the test compound before adding a known M3 receptor agonist (e.g., carbachol) and measure the inhibition of the agonist-induced calcium response.

-

-

Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.

Visualization: Pharmacological Profiling Workflow

Caption: A streamlined workflow for the initial pharmacological profiling of aminomethyl pyridines.

Part 2: Secondary Pharmacological Profiling and Early Safety Assessment

Once a primary mechanism of action has been established, the next critical step is to assess the compound's selectivity and to begin evaluating its drug-like properties.

Target Selectivity Profiling

A therapeutically viable drug candidate should exhibit a high degree of selectivity for its intended target to minimize off-target effects.

Experimental Protocol: Broad Target Selectivity Panel

-

Panel Selection: Submit the most promising aminomethyl pyridine compounds to a commercial or in-house selectivity panel that includes a broad range of receptors, ion channels, enzymes, and transporters.

-

Assay Format: These panels typically utilize radioligand binding assays or enzymatic assays performed at a single high concentration of the test compound (e.g., 10 µM).

-

Data Interpretation: Significant inhibition (>50%) of binding or activity for any off-target proteins warrants further investigation with full concentration-response curves to determine the IC50. The goal is to identify compounds with at least a 100-fold selectivity window between the primary target and any clinically relevant off-targets.

Early ADME/Tox Profiling

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in the early stages of drug discovery to identify potential liabilities that could lead to failure in later development.[20][21]

Key In Vitro ADME/Tox Assays:

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolism by cytochrome P450 enzymes.

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.

-

Permeability: Use cell-based assays, such as the Caco-2 permeability assay, to predict the oral absorption of the compound.[22]

-

Cytotoxicity: Evaluate the compound's general toxicity in a non-target cell line (e.g., HepG2) to assess for potential liver toxicity.

Data Presentation: Sample Early ADME/Tox Data

| Compound ID | Metabolic Stability (t½, min) | Plasma Protein Binding (%) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | HepG2 Cytotoxicity (IC50, µM) |

| AMP-001 | 45 | 85 | 5.2 | >100 |

| AMP-003 | 15 | 98 | 0.5 | 25 |

Part 3: Preliminary In Vivo Characterization

Promising candidates from in vitro profiling should be advanced to in vivo studies to evaluate their pharmacokinetic properties and to obtain initial proof-of-concept for their efficacy.

In Vivo Pharmacokinetic Studies

Understanding how a compound behaves in a living organism is essential for designing effective dosing regimens for subsequent efficacy studies.[23]

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.

-

Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

-

Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Bioanalysis: Extract the compound from the plasma and quantify its concentration using a sensitive analytical method such as LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Visualization: PK/PD Relationship

Caption: The interplay between pharmacokinetics and pharmacodynamics in drug action.

In Vivo Efficacy Models

The choice of an appropriate in vivo efficacy model is highly dependent on the therapeutic indication suggested by the in vitro data. For example, if the compound is an anticonvulsant, a model such as the maximal electroshock seizure (MES) test or the pentylenetetrazol (PTZ) seizure threshold test would be appropriate.[24] For an anticancer agent, a tumor xenograft model in immunocompromised mice would be the standard.[7][25]

Experimental Protocol: General In Vivo Efficacy Study Outline

-

Model Selection: Choose a disease model that is relevant to the compound's proposed mechanism of action.

-

Dosing Regimen: Based on the pharmacokinetic data, design a dosing regimen that is expected to maintain plasma concentrations above the in vitro efficacious concentration.

-

Treatment and Monitoring: Administer the compound to the animals and monitor the relevant disease-related endpoints over time.

-

Data Analysis: Statistically compare the outcomes in the treated group to those in a vehicle-treated control group to determine if the compound has a significant therapeutic effect.

Conclusion

The initial pharmacological profiling of aminomethyl pyridines is a multifaceted process that requires a systematic and iterative approach. By integrating in vitro and in vivo methodologies, researchers can build a comprehensive understanding of a compound's biological activity, selectivity, and drug-like properties. The data generated from this profiling cascade is essential for identifying promising lead candidates and for making informed decisions about their advancement into further preclinical and clinical development.

References

-

Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines | Request PDF - ResearchGate. Available at: [Link]

-

ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective - Clinical Tree. Available at: [Link]

-

A Brief View on Pyridine Compounds - Open Access Journals. Available at: [Link]

-